molecular formula C23H25ClN4O4S B6482524 N-[2-(dimethylamino)ethyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide hydrochloride CAS No. 1215634-05-1

N-[2-(dimethylamino)ethyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide hydrochloride

Cat. No.: B6482524
CAS No.: 1215634-05-1
M. Wt: 489.0 g/mol
InChI Key: KUFLENIFNUTEOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(dimethylamino)ethyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C23H25ClN4O4S and its molecular weight is 489.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 488.1285042 g/mol and the complexity rating of the compound is 711. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

F2018-2471, also known as fosmanogepix, primarily targets the fungal enzyme Gwt1 . This enzyme plays a crucial role in the growth and survival of fungi, making it an attractive target for antifungal therapies.

Mode of Action

Fosmanogepix is a prodrug that is rapidly converted in vivo by systemic phosphatases to its active form, manogepix . This active moiety interacts with the fungal enzyme Gwt1, inhibiting its function and leading to the death of the fungal cells .

Biochemical Pathways

The inhibition of Gwt1 disrupts the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, which are critical for the function of many fungal cell wall proteins . This disruption affects the integrity of the fungal cell wall, leading to cell death .

Pharmacokinetics

Pharmacokinetic-pharmacodynamic (pk-pd) modeling is an important part of drug discovery and development . It helps to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME), and how these processes impact the drug’s bioavailability and efficacy .

Result of Action

The result of F2018-2471’s action is the effective clearance of fungal infections. In a Phase 2 trial, treatment success was defined as clearance of Candida from blood cultures with no additional antifungal treatment and survival at the end of study treatment . The treatment success rate was 80% .

Action Environment

The action of F2018-2471 can be influenced by various environmental factors, including the presence of systemic phosphatases that convert the prodrug to its active form . Additionally, the drug’s efficacy can be affected by the specific strain of fungus and its susceptibility to the drug .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-(1,3-dioxoisoindol-2-yl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S.ClH/c1-14-9-10-17(31-4)19-20(14)32-23(24-19)26(12-11-25(2)3)18(28)13-27-21(29)15-7-5-6-8-16(15)22(27)30;/h5-10H,11-13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFLENIFNUTEOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN(C)C)C(=O)CN3C(=O)C4=CC=CC=C4C3=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.